Doramectin

説明

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

特性

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFZZSKTJWDQOS-YDBLARSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048982 | |

| Record name | Doramectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117704-25-3 | |

| Record name | Doramectin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117704-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doramectin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117704253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doramectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doramectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORAMECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD7A54H5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DORAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

116-119 °C | |

| Record name | DORAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Doramectin on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between the macrocyclic lactone, doramectin, and its primary target in invertebrates, the glutamate-gated chloride channel (GluCl). This compound is a potent anthelmintic and insecticide, and its efficacy is derived from its specific and profound impact on the nervous and muscular systems of these organisms. While much of the detailed quantitative research has been performed using ivermectin, a very close structural and functional analog, the mechanism described is representative of the avermectin class, including this compound.

Core Mechanism of Action

Glutamate-gated chloride channels (GluCls) are ligand-gated ion channels exclusive to protostome invertebrates, such as nematodes and arthropods.[1] They are crucial components of the invertebrate nervous system, where they function as inhibitory channels.[2] Upon activation by the neurotransmitter glutamate, GluCls open to allow an influx of chloride ions (Cl⁻), which hyperpolarizes the cell membrane, making the neuron or muscle cell less likely to fire an action potential.[3]

This compound, like other avermectins, exerts its effect by acting as a positive allosteric modulator and a direct agonist of these channels.[2][4] Its mode of action can be summarized in two primary ways:

-

Potentiation (Positive Allosteric Modulation): At low concentrations, this compound binds to an allosteric site on the GluCl channel, distinct from the glutamate-binding site.[4] This binding potentiates the effect of glutamate, meaning that the channel opens more readily or for a longer duration in the presence of the natural ligand.[1][5]

-

Direct Activation (Agonism): At higher concentrations, this compound can directly bind to and open the GluCl channel in the absence of glutamate.[1][4] This activation is characterized by being slow to initiate and essentially irreversible.[6][7]

The binding of this compound locks the channel in an open conformation.[3] This leads to a continuous, uncontrolled influx of chloride ions into the cell, causing a persistent hyperpolarization of the postsynaptic membrane.[6] This sustained hyperpolarization prevents the transmission of nerve signals, leading to flaccid paralysis and eventual death of the parasite.[6][7]

The binding site for the closely related ivermectin has been identified through X-ray crystallography to be in the transmembrane domain, at the interface between adjacent subunits.[1][3] this compound is understood to target this same site.

Quantitative Data Summary

Specific quantitative data for this compound's activity on cloned GluCl channels is limited in the available literature. The following tables summarize key data for the closely related and extensively studied ivermectin, as well as the natural ligand glutamate, on GluCls from the parasitic nematode Haemonchus contortus. This compound is expected to exhibit similarly high affinity and potency.

Table 1: Electrophysiological Activity on H. contortus GluClα3B Channels Expressed in Xenopus Oocytes

| Ligand | Parameter | Value | Notes |

|---|---|---|---|

| L-Glutamate | EC₅₀ | 27.6 ± 2.7 µM | Induces a rapid and desensitizing current.[5][8] |

| Ibotenate | EC₅₀ | 87.7 ± 3.5 µM | Acts as a partial agonist.[5][8] |

| Ivermectin | Estimated EC₅₀ | ~0.1 ± 1.0 nM | Induces a slowly activating and essentially irreversible current.[5][8] |

Table 2: Radioligand Binding Affinity for H. contortus GluClα3B Channels

| Ligand | Parameter | Value | Notes |

|---|

| [³H]-Ivermectin | K_d_ | 0.35 ± 0.1 nM | Represents the dissociation constant for the radiolabeled ligand.[5][8] |

Detailed Experimental Protocols

The characterization of this compound's effects on GluCls relies on established biophysical and pharmacological techniques. The two primary methods are Two-Electrode Voltage-Clamp (TEVC) electrophysiology using Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This is the gold-standard method for studying the function of ligand-gated ion channels. It allows for the precise control of the cell's membrane potential while measuring the ionic currents flowing through the expressed channels in response to drug application.

Methodology:

-

Oocyte Preparation:

-

Harvest ovarian lobes from an anesthetized adult female Xenopus laevis frog through a small abdominal incision.[9]

-

Isolate individual oocytes by treating the tissue clumps with collagenase in a calcium-free solution to break down the follicular membrane.[9][10]

-

Manually select healthy, mature (Stage V–VI) oocytes and store them in a buffered solution (e.g., ND96) at 16-18°C.[9]

-

-

cRNA Synthesis and Injection:

-

Linearize the plasmid DNA containing the cDNA sequence for the desired GluCl subunit (e.g., H. contortus GluClα3B).

-

Synthesize capped complementary RNA (cRNA) from the linearized DNA template using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).

-

Load the purified cRNA into a glass microinjection needle and inject approximately 50 nl of the cRNA solution (at ~1 ng/nl) into the cytoplasm of each oocyte.[10]

-

Incubate the injected oocytes for 2-7 days to allow for the translation and insertion of the GluCl channels into the oocyte's plasma membrane.[11]

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording buffer (e.g., ND96).

-

Impale the oocyte with two sharp glass microelectrodes filled with a conducting solution (e.g., 3 M KCl), with resistances of ~1 MΩ.[9]

-

One electrode measures the membrane potential (voltage electrode), and the other injects current into the cell (current electrode).

-

Use a TEVC amplifier to clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV).

-

Establish a baseline recording, then switch the perfusion solution to one containing a known concentration of this compound or glutamate.

-

Record the resulting inward chloride current. For agonists like glutamate that cause rapid desensitization, the peak current is measured.[7] For slowly-acting, irreversible compounds like this compound, the steady-state current after several minutes of application is measured.[7]

-

Perform dose-response experiments by applying a range of ligand concentrations to determine parameters like EC₅₀ and the Hill coefficient.

-

Radioligand Competitive Binding Assay

This technique is used to determine the binding affinity (K_d_ or K_i_) of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-ivermectin) from the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize Xenopus oocytes or other cells expressing the target GluCl channel in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Collect the supernatant and perform a high-speed ultracentrifugation step to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the total protein concentration (e.g., via a Bradford assay).

-

-

Binding Reaction:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand ([³H]-ivermectin, typically at a concentration near its K_d_), and varying concentrations of the unlabeled competitor (this compound).

-

Include control tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-radioactive ligand to saturate all specific binding sites).

-

Incubate the reactions at a controlled temperature for a sufficient time to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membranes but allows the unbound ligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (K_i_) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound signaling pathway in an invertebrate neuron.

Experimental Workflow

References

- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 4. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. health.uconn.edu [health.uconn.edu]

- 10. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 11. multichannelsystems.com [multichannelsystems.com]

An In-depth Technical Guide to Doramectin: Chemical Structure and Avermectin Family Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of doramectin, its classification within the avermectin family of macrocyclic lactones, and its mode of action. Detailed physicochemical properties and analytical methodologies are presented to support research and development activities.

Introduction to this compound and the Avermectin Family

This compound is a semi-synthetic macrocyclic lactone belonging to the avermectin family, a group of potent anthelmintic and insecticidal compounds.[1] Originally derived from the fermentation products of the soil actinomycete Streptomyces avermitilis, avermectins have become indispensable in both veterinary and human medicine for treating parasitic infections.[1][2] this compound itself is a veterinary drug used to treat and control a wide range of internal and external parasites in livestock, including gastrointestinal roundworms, lungworms, eyeworms, grubs, lice, and mange mites.[3][4]

The avermectin family consists of eight naturally occurring, closely related compounds designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[1][5] From these natural products, several semi-synthetic derivatives with improved therapeutic profiles have been developed, including ivermectin, abamectin, eprinomectin, selamectin, and this compound.[1][5]

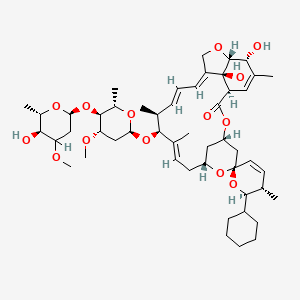

Chemical Structure of this compound

This compound is distinguished from other avermectins by a cyclohexyl group at the C-25 position.[6] Its chemical formula is C₅₀H₇₄O₁₄, with a molecular weight of approximately 899.11 g/mol .[6][7] The complex structure of this compound features a 16-membered macrocyclic lactone ring, a spiroketal system, and a disaccharide moiety composed of two oleandrose sugar units.[8]

IUPAC Name: (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene]-2'-one[7]

The molecule possesses multiple chiral centers, leading to complex stereoisomerism that is crucial for its biological activity.[8]

Caption: Chemical Structure of this compound

Classification of the Avermectin Family

The avermectin family is broadly classified based on the substituent at the C-5 position and the nature of the C-22-C-23 bond. The major division is between the A-series, which has a methoxy group at C-5, and the B-series, which has a hydroxyl group at this position. A further subdivision is based on the presence of a double bond (1-series) or a single bond with a hydroxyl group (2-series) between carbons 22 and 23.

This compound is a derivative of the naturally occurring avermectin A1a.[7] It is produced through a process of mutational biosynthesis, where a genetically engineered strain of Streptomyces avermitilis is fed cyclohexanecarboxylic acid as a starter unit for the polyketide synthase enzyme.[6][8] This directed biosynthesis results in the incorporation of a cyclohexyl group at the C-25 position, a key structural feature that differentiates it from ivermectin and abamectin.[6][9]

Caption: Classification of the Avermectin Family

Physicochemical Properties

The physicochemical properties of this compound and other avermectins influence their pharmacokinetic and pharmacodynamic behavior. These compounds are generally characterized by high lipophilicity and poor water solubility.[5][10]

| Property | This compound | Ivermectin | Abamectin | Moxidectin |

| Molecular Formula | C₅₀H₇₄O₁₄[7] | C₄₈H₇₄O₁₄[11] | C₄₈H₇₂O₁₄[12] | C₃₇H₅₃NO₈ |

| Molecular Weight ( g/mol ) | 899.11[6] | 875.10[11] | 873.08[12] | 639.82 |

| Melting Point (°C) | 116-119[7] | ~155 | 150-155 | 201-204 |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, chloroform.[5] | Poorly soluble in water; soluble in organic solvents.[5] | Poorly soluble in water; soluble in organic solvents. | Poorly soluble in water; soluble in organic solvents. |

| log P (Octanol/Water) | ~5.6[9] | ~4.4-5.6[9] | ~4.4-5.6[9] | ~6.0[9] |

Mechanism of Action

The primary mechanism of action for this compound and other avermectins is the potentiation of glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][8] This action is selective for invertebrates as mammals do not possess these specific glutamate-gated chloride channels in their peripheral nervous system.[12]

Binding of avermectins to these channels leads to an increased influx of chloride ions into the cell.[1] This influx causes hyperpolarization of the cell membrane, leading to a flaccid paralysis and ultimately the death of the parasite.[1][13] While avermectins have a lower affinity for GABA-gated chloride channels, this interaction may also contribute to their overall antiparasitic effect.[1]

Caption: Mechanism of Action of this compound

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A stability-indicating reversed-phase HPLC method is commonly used for the assay and estimation of related substances of this compound in drug substances.[14]

Objective: To quantify this compound and separate it from its related substances.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size).[14]

-

Column Temperature: 40 °C.[14]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).[14]

-

Flow Rate: Not specified, but typically around 1.0 mL/min for such columns.

-

Detection: UV detection at 245 nm.[14]

-

Sample Preparation: Dissolve this compound samples in methanol.[14]

-

Quantification: Use a single-point external reference standard of this compound.[14]

-

Run Time: The method allows for the separation of all analytes of interest within 10 minutes.[14]

This method has been validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines and is demonstrated to be accurate, robust, specific, and stability-indicating.[14] For residue analysis in tissues or milk, methods often involve an extraction step with acetonitrile followed by solid-phase extraction (SPE) cleanup and derivatization for fluorescence detection or analysis by LC-MS/MS.[15][16]

Caption: HPLC Analysis Workflow for this compound

Conclusion

This compound represents a significant advancement in the field of antiparasitic agents. Its unique chemical structure, resulting from targeted biosynthesis, confers a distinct profile within the avermectin family. A thorough understanding of its chemical properties, classification, and mechanism of action is essential for the continued development of effective and safe antiparasitic therapies. The analytical methods outlined provide a robust framework for quality control and research applications.

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 117704-25-3 [chemicalbook.com]

- 7. This compound | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ivermectin - Wikipedia [en.wikipedia.org]

- 12. Abamectin - Wikipedia [en.wikipedia.org]

- 13. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 14. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of this compound and Estimation of its Related Substances in Commercial Batches of this compound Drug Substance [pubmed.ncbi.nlm.nih.gov]

- 15. jfda-online.com [jfda-online.com]

- 16. Determination of abamectin, this compound, emamectin, eprinomectin, ivermectin, and moxidectin in milk by liquid chromatography electrospray tandem mass specrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Doramectin: A Technical Guide to its Discovery, Development, and Parasiticidal Action

Introduction

Doramectin is a highly active, broad-spectrum endectocide used in veterinary medicine for the treatment and control of internal and external parasites in livestock, particularly cattle and swine.[1] A member of the macrocyclic lactone class of compounds, specifically the avermectins, this compound is a semi-synthetic derivative distinguished by its potent and persistent efficacy against a wide range of nematodes and arthropods.[2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound for an audience of researchers and drug development professionals.

Discovery and Biosynthesis

This compound's development is a prime example of targeted biosynthesis, building upon the foundational discovery of the avermectins. The parent compounds, avermectins, are fermentation products of the soil microorganism Streptomyces avermitilis.[1] this compound itself is not a natural product but is derived from a genetically engineered strain of S. avermitilis through a process known as mutational biosynthesis.[4]

The key innovation in this compound's production was the modification of the avermectin biosynthetic pathway. Researchers replaced the natural polyketide synthase (PKS) loading module with one that specifically recognizes and incorporates cyclohexanecarboxylic acid (CHC) as the starter unit for the macrocyclic lactone ring, in place of the natural isobutyric or 2-methylbutyric acid precursors.[5][6] This directed fermentation, where CHC is fed to the culture medium, results in the synthesis of 25-cyclohexyl-avermectin, which is this compound.[5][7]

Further developments in strain selection and fermentation technology have been crucial for optimizing production yields. Strategies include mutagenesis to select for strains with higher tolerance to CHC (which can inhibit microbial growth), optimization of fermentation media, and controlled supplementation of precursors like glucose.[7][8] These efforts have successfully increased fermentation yields to levels suitable for industrial production, with some studies reporting yields over 1200 mg/L in 50 L fermenters.[8][9]

Caption: Workflow for the biotechnological production of this compound.

Mechanism of Action

Like other macrocyclic lactones, this compound's primary mode of action is the modulation of chloride ion channel activity in the nervous systems of invertebrate parasites.[1][10] It exerts its effect by binding to specific receptors that increase the permeability of nerve and muscle cell membranes to chloride ions (Cl⁻).[1][11] This influx of chloride ions leads to hyperpolarization of the cell membrane, which inhibits the electrical activity of neurons in nematodes and muscle cells in arthropods, ultimately causing flaccid paralysis and death of the parasites.[1][12]

The primary targets for this compound are:

-

Glutamate-gated chloride channels (GluCls): These channels are unique to invertebrates and are a key site of action for the avermectin class of drugs.[13][14][15] this compound acts as an agonist, binding to GluCls and causing them to open irreversibly, which is distinct from the rapid, transient opening induced by the natural neurotransmitter, glutamate.[12][16]

-

Gamma-aminobutyric acid (GABA)-gated chloride channels: this compound also potentiates the effect of GABA, the main inhibitory neurotransmitter in both invertebrates and vertebrates.[10][17]

The selective toxicity of this compound towards parasites is largely due to two factors. Firstly, mammals do not possess glutamate-gated chloride channels.[14] Secondly, while mammals do have GABA receptors in their central nervous system (CNS), they are primarily located behind the blood-brain barrier.[11] this compound penetrates this barrier very poorly, meaning that at therapeutic doses, negligible concentrations reach the mammalian CNS, ensuring a wide margin of safety for the host animal.[1][18]

Caption: this compound's mechanism of action on parasite ion channels.

Quantitative Data Summary

Table 1: Efficacy of this compound in Cattle

Summarizes the effectiveness of this compound against various internal and external parasites in cattle, based on field and experimental studies.

| Parasite Species | Type | Dosage | Efficacy (%) | Reference |

| Gastrointestinal Nematodes | ||||

| Ostertagia ostertagi (adult) | Nematode | 200 µg/kg SC | ≥99.9% | [19] |

| Ostertagia ostertagi (inhibited L4) | Nematode | 200 µg/kg SC | ≥99.9% | [19] |

| Haemonchus placei (adult) | Nematode | 200 µg/kg SC | ≥99.9% | [19] |

| Cooperia spp. | Nematode | 200 µg/kg SC | 100% | [20] |

| Fecal Egg Count Reduction | Nematode | 200 µg/kg SC | 95-100% | [21] |

| Fecal Egg Count Reduction | Nematode | 500 µg/kg Topical | ≥99.0% | [22] |

| Lungworms | ||||

| Dictyocaulus viviparus (adult) | Nematode | 200 µg/kg SC | ≥99.9% | [19] |

| Lice | ||||

| Linognathus vituli (sucking) | Arthropod | 200 µg/kg SC | 100% | [23] |

| Haematopinus eurysternus (sucking) | Arthropod | 200 µg/kg SC | 100% | [23] |

| Solenopotes capillatus (sucking) | Arthropod | 200 µg/kg SC | 100% | [23] |

| Damalinia bovis (chewing) | Arthropod | 200 µg/kg SC | 86% reduction | [23] |

| Mites | ||||

| Chorioptes bovis | Arthropod | 500 µg/kg Topical | Burdens reduced to 0 | [24] |

| Sarcoptes scabiei | Arthropod | 500 µg/kg Topical | Burdens reduced to 0 | [24] |

SC: Subcutaneous injection; Topical: Pour-on application.

Table 2: Pharmacokinetic Parameters of this compound in Cattle

Comparative pharmacokinetic data for this compound following different administration routes.

| Parameter | This compound (200 µg/kg SC) | Ivermectin (200 µg/kg SC) | This compound (500 µg/kg Topical) | Ivermectin (500 µg/kg Topical) | Reference |

| Cmax (ng/mL) | ~32 | ~32 | 12.2 ± 4.8 | 12.2 ± 6.0 | [25][26] |

| Tmax (days) | 5.3 ± 0.35 | 4.0 ± 0.28 | 4.3 ± 1.6 | 3.4 ± 0.8 | [25][26] |

| AUC (ng·day/mL) | 511 ± 16 | 361 ± 17 | 168.0 ± 41.7 | 115.5 ± 43.0 | [25][26] |

| MRT (days) | - | - | 12.8 ± 1.9 | 8.4 ± 1.5 | [26] |

| Plasma Half-life (h) | ~89 (IV) | - | - | - | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; MRT: Mean residence time; SC: Subcutaneous; IV: Intravenous.

Table 3: Key Toxicological Data for this compound

Summary of No-Observed-Effect Levels (NOEL) from key safety studies.

| Species | Study Duration | Route | NOEL | Key Effect Observed at Higher Doses | Reference |

| Dog | 3 months | Gavage | 0.1 mg/kg bw/day | Mydriasis (pupil dilation) | [11][27] |

| Rat | 3 months | Gavage | 2 mg/kg bw/day | CNS toxicity (tremors, ataxia) | [11] |

| Mouse | 43 days | Diet | <100 mg/kg bw/day | Lethargy, tremors, hunched posture | [11] |

| Cattle | Acute Safety | SC/IM | >5,000 µg/kg (25x dose) | No toxic signs observed | [1] |

| Swine | Acute Safety | IM | >3,000 µg/kg (10x dose) | No toxic signs observed | [1] |

NOEL: No-Observed-Effect Level; bw: body weight; CNS: Central Nervous System; SC: Subcutaneous; IM: Intramuscular.

Experimental Protocols

Protocol 1: Field Efficacy Assessment (Fecal Egg Count Reduction Test)

This protocol outlines a typical procedure for evaluating the efficacy of this compound against gastrointestinal nematodes in cattle under field conditions.[21][23]

-

Animal Selection: Select a group of naturally infected cattle with demonstrable parasite burdens, confirmed by pre-treatment fecal egg counts (FEC).

-

Allocation: Randomly allocate animals to a treatment group (e.g., this compound 200 µg/kg SC) and a control group (e.g., saline injection). Allocation is often tiered based on initial body weight and FEC to ensure group homogeneity.

-

Treatment: On Day 0, administer the assigned treatment to each animal.

-

Sampling: Collect individual fecal samples from all animals before treatment (e.g., Day -7) and at set intervals post-treatment (e.g., Day 7, 14, 21).

-

Analysis: Perform fecal egg counts on all samples using a standardized method (e.g., McMaster technique).

-

Efficacy Calculation: Calculate the percentage reduction in mean FEC for the treated group compared to the control group at each time point. Efficacy (%) = [1 - (Mean FEC_treated / Mean FEC_control)] * 100.

Caption: Experimental workflow for a fecal egg count reduction trial.

Protocol 2: Pharmacokinetic Study in Cattle

This protocol describes a general method for determining the pharmacokinetic profile of this compound.[25][28]

-

Animal Selection: Use healthy, parasite-free cattle of a defined age and weight range.

-

Catheterization: If frequent sampling is required, place an indwelling jugular catheter in each animal for blood collection.

-

Treatment: Administer a single, precise dose of this compound via the desired route (e.g., subcutaneous injection at 200 µg/kg).

-

Blood Sampling: Collect blood samples (e.g., into heparinized tubes) at predetermined time points before and after administration. A typical schedule might be: 0 (pre-dose), 2, 4, 8, 12, 24, 48, 72, 96 hours, and then daily for several weeks.

-

Plasma Separation: Centrifuge blood samples to separate plasma, which is then stored frozen (-20°C or lower) until analysis.

-

Drug Analysis: Quantify this compound concentrations in plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Data Analysis: Plot plasma concentration versus time for each animal. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Protocol 3: Target Animal Safety Study

This protocol is designed to assess the safety margin of this compound in the target species.[1]

-

Animal Selection: Use healthy cattle within the age and weight range specified for the product.

-

Group Allocation: Assign animals to several groups. One group serves as a negative control (saline). The other groups receive multiples of the recommended therapeutic dose, for example, 1x, 3x, 5x, and 10x the standard dose.

-

Treatment: Administer the assigned dose to each animal.

-

Clinical Observation: Conduct intensive clinical observations on all animals daily for a set period (e.g., 14-28 days). Observations should include general health, behavior, appetite, and specific checks for signs of neurotoxicity (e.g., ataxia, tremors, depression).

-

Health Monitoring: Monitor body weights and conduct clinical pathology (hematology and serum chemistry) at baseline and at the end of the study.

-

Necropsy: At the end of the observation period, a full gross necropsy may be performed to look for any treatment-related tissue abnormalities.

-

Data Analysis: Compare all clinical and pathological findings between the treated and control groups to identify any dose-related adverse effects and determine the maximum tolerated dose.

Conclusion

This compound is a highly successful veterinary parasiticide developed through a sophisticated combination of microbial genetics and fermentation technology. Its potent and broad-spectrum activity stems from its specific interaction with invertebrate-specific glutamate-gated chloride channels, a mechanism that also affords it a wide margin of safety in mammalian hosts. Extensive research has provided robust quantitative data on its high efficacy and favorable pharmacokinetic profile, characterized by prolonged persistence that offers extended protection from parasitic reinfection. The established experimental protocols continue to be fundamental in the evaluation and development of new antiparasitic agents. This compound remains a critical tool for maintaining animal health and productivity in the global livestock industry.

References

- 1. DECTOMAX® (this compound Injection) [dailymed.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Versus Other Active Ingredients | Weekly View | Farm Health First [farmhealthfirst.com]

- 4. This compound--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [sitem.herts.ac.uk]

- 6. Production of this compound by rational engineering of the avermectin biosynthetic pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Improved this compound production based on high-throughput screening and medium optimization in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. parasitipedia.net [parasitipedia.net]

- 11. 854. This compound (WHO Food Additives Series 36) [inchem.org]

- 12. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AOP-Wiki [aopwiki.org]

- 14. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy of this compound against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effectiveness of this compound for treatment of experimentally induced gastrointestinal tract larval nematode infections in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effectiveness of a single treatment with this compound or ivermectin in the control of gastrointestinal nematodes in grazing yearling stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Field efficacy of this compound pour-on against naturally-acquired, gastrointestinal nematodes of cattle in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Field evaluation of this compound for treatment of gastrointestinal nematode infections and louse infestations of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Comparative pharmacokinetics of this compound and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparison of pharmacokinetic profiles of this compound and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound (JECFA Food Additives Series 49)) [inchem.org]

- 28. Pharmacokinetics and bioequivalence of parenterally administered this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Doramectin's Broad-Spectrum Efficacy Against Nematodes and Arthropods: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Doramectin, a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, stands as a potent and broad-spectrum endectocide in veterinary medicine. Its efficacy extends across a wide range of internal and external parasites, making it a cornerstone in the management of parasitic infections in livestock. This technical guide provides an in-depth analysis of this compound's biological activity against key nematode and arthropod parasites of cattle, swine, and sheep, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining common experimental protocols.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

This compound, like other avermectins, exerts its anthelmintic and insecticidal effects by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] These channels, which are absent in vertebrates, are crucial for inhibitory neurotransmission in parasites.[1]

This compound acts as a positive allosteric modulator, binding to a site on the GluCl distinct from the glutamate-binding site.[3] This binding potentiates the effect of glutamate, leading to a prolonged and essentially irreversible opening of the chloride ion channel.[1][4] The subsequent influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, inhibiting the transmission of nerve impulses.[5] This ultimately results in flaccid paralysis and death of the parasite.[5]

The following diagram illustrates the signaling pathway of this compound's action on glutamate-gated chloride channels.

Spectrum of Biological Activity Against Nematodes

This compound demonstrates high efficacy against a wide array of gastrointestinal and pulmonary nematodes in various livestock species. The following tables summarize the quantitative data from several key studies.

Efficacy in Cattle

| Nematode Species | Stage | Efficacy (%) | Dosage & Route | Reference |

| Ostertagia ostertagi | Adult & Inhibited Larvae | ≥99.9% | 200 µg/kg SC | [6][7] |

| Haemonchus placei | Adult | ≥99.9% | 200 µg/kg SC | [6][7] |

| Trichostrongylus axei | Adult | ≥99.9% | 200 µg/kg SC | [6][7] |

| Cooperia spp. | Adult | ≥99.9% | 200 µg/kg SC | [6][7] |

| Oesophagostomum radiatum | Adult | ≥99.9% | 200 µg/kg SC | [6][7] |

| Dictyocaulus viviparus | Adult | ≥99.9% | 200 µg/kg SC | [6][7] |

| Nematodirus helvetianus | Adult | 97.9% | 200 µg/kg SC | [6][7] |

| Trichuris discolor | Adult | 92.3% | 200 µg/kg SC | [6][7] |

Efficacy in Swine

| Nematode Species | Stage | Efficacy (%) | Dosage & Route | Reference |

| Ascaris suum | Adult & L4 Larvae | ≥98% | 300 µg/kg IM | [8] |

| Hyostrongylus rubidus | Adult & L4 Larvae | ≥98% | 300 µg/kg IM | [8] |

| Oesophagostomum dentatum | Adult & L4 Larvae | ≥98% | 300 µg/kg IM | [8] |

| Strongyloides ransomi | Adult | ≥98% | 300 µg/kg IM | [8] |

| Metastrongylus spp. | Adult | ≥98% | 300 µg/kg IM | [8] |

| Trichuris suis | Adult | 87% | 300 µg/kg IM | [8] |

| Trichuris suis | L4 Larvae | 79% | 300 µg/kg IM | [8] |

Efficacy in Sheep

| Nematode Species | Efficacy (%) | Dosage & Route | Reference |

| Gastrointestinal Nematodes (Mixed) | 100% | 200 µg/kg IM | [9] |

| Lungworms (Mixed) | 100% | 200 µg/kg IM | [9] |

| Gastrointestinal Nematodes (Mixed) | 94-95% | 1 mL/50 kg IM | [10] |

| Gastrointestinal Nematodes (Mixed) | 100% | 10 mg/kg | [11] |

| Haemonchus contortus | 15% (Resistance reported) | Recommended dose | [12] |

Spectrum of Biological Activity Against Arthropods

This compound is also highly effective against a range of ectoparasites that impact livestock health and productivity.

Efficacy in Cattle

| Arthropod Species | Common Name | Efficacy (%) | Dosage & Route | Reference |

| Hypoderma bovis | Warble Fly Larvae | 100% | 200 µg/kg SC | [13] |

| Hypoderma lineatum | Cattle Grub | 100% | 200 µg/kg SC | [10] |

| Linognathus vituli | Long-nosed Sucking Louse | 100% | 200 µg/kg SC | [10] |

| Solenopotes capillatus | Little Blue Sucking Louse | 100% | 200 µg/kg SC | [10] |

| Haematopinus eurysternus | Short-nosed Sucking Louse | 100% | 200 µg/kg SC | [10] |

| Bovicola bovis | Chewing Louse | 58-98% | 200 µg/kg SC | [10] |

| Haematobia irritans | Horn Fly | 40.1-80.9% reduction | 200 µg/kg SC | [8] |

| Boophilus microplus | Southern Cattle Tick | >89% control | 200 µg/kg SC |

Efficacy in Swine

| Arthropod Species | Common Name | Efficacy (%) | Dosage & Route | Reference |

| Sarcoptes scabiei var. suis | Mange Mite | 100% | 300 µg/kg IM | [8] |

| Haematopinus suis | Hog Louse | 100% | 300 µg/kg IM | [8] |

Experimental Protocols

The evaluation of this compound's efficacy typically follows controlled study designs. Below are detailed methodologies for common experimental protocols.

Controlled Efficacy Study for Nematodes in Cattle

-

Animal Selection: Comprises parasite-naïve calves or naturally infected cattle, grouped based on pre-treatment fecal egg counts (FECs).[6][14]

-

Randomization: Animals are randomly allocated to a treatment group (this compound) and a control group (saline or untreated).[6][14]

-

Treatment Administration: this compound is typically administered as a single subcutaneous injection at a dose of 200 µg/kg body weight.[6][14]

-

Infection (for induced studies): Calves are experimentally infected with a known number of infective larvae (L3) of specific nematode species.[14] For persistent efficacy studies, daily challenges with infective larvae are administered for a set period post-treatment.[6][14]

-

Data Collection: Fecal samples are collected at regular intervals for FECs.[15][16] For definitive worm counts, animals are euthanized at a predetermined time post-treatment (e.g., 14-21 days), and their gastrointestinal tracts and lungs are processed to recover and count adult and larval nematodes.[6][14]

-

Efficacy Calculation: Efficacy is calculated based on the percentage reduction in the geometric mean worm burdens in the this compound-treated group compared to the control group.[8]

The following diagram illustrates a typical experimental workflow for a controlled anthelmintic efficacy study.

Efficacy Study for Arthropods (Lice and Mites) in Swine

-

Animal Selection: Pigs with naturally acquired infestations of lice or mites are selected.[8]

-

Randomization: Animals are randomly allocated to a this compound-treated group and a saline-treated control group.[8]

-

Treatment Administration: this compound is administered as a single intramuscular injection at a dose of 300 µg/kg body weight.[8]

-

Data Collection: Louse or mite counts are conducted immediately before treatment and at weekly intervals for a specified period (e.g., four weeks).[8] This may involve skin scrapings for mite identification and counting.

-

Efficacy Calculation: Efficacy is determined by comparing the level of infestation on the day of treatment with that on the final day of the study.[8]

Comparative Efficacy

Several studies have compared the efficacy of this compound with other macrocyclic lactones, such as ivermectin and moxidectin. In cattle, this compound injectable has been shown to have a longer persistent activity against gastrointestinal nematodes compared to ivermectin pour-on and moxidectin pour-on, resulting in greater weight gains over a 56-day period.[15] Another study in cattle demonstrated that the duration of protection of a single injection of this compound was longer than that of ivermectin or fenbendazole.[17] However, some studies have found no significant functional difference in the persistent activity of subcutaneously administered ivermectin, this compound, and moxidectin against gastrointestinal parasites of cattle based on fecal egg count reductions.[18]

Resistance to this compound

The extensive use of macrocyclic lactones has led to the emergence of resistance in some parasite populations.[19] Resistance to this compound has been reported in Haemonchus contortus in sheep, with one study showing an efficacy of only 15%.[12] The mechanisms of resistance are complex and can involve alterations in the target glutamate-gated chloride channels, as well as increased expression of P-glycoprotein drug efflux pumps that reduce the intracellular concentration of the drug.[19][20] Mutations in the genes encoding the α-type subunits of GluCls, such as glc-1, avr-14, and avr-15, have been linked to ivermectin resistance in the model organism Caenorhabditis elegans.[21] More recent research suggests that aberrant glutamate metabolism may also contribute to ivermectin resistance by affecting the expression levels of GluCls.[14]

Conclusion

This compound remains a highly effective and broad-spectrum antiparasitic agent for the control of a wide range of nematodes and arthropods in cattle, swine, and sheep. Its mechanism of action, targeting the glutamate-gated chloride channels of invertebrates, provides a high degree of safety for the host animal. While the emergence of resistance is a concern that necessitates judicious use and monitoring, this compound continues to be a vital tool in maintaining animal health and productivity. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals involved in the development and evaluation of antiparasitic drugs.

References

- 1. AOP-Wiki [aopwiki.org]

- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of early treatment with ivermectin and this compound on the dynamics of antibody response in cattle naturally infested by Hypoderma lineatum and H. bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Efficacy of this compound against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rbpv.org.br [rbpv.org.br]

- 9. Efficacy of this compound 0.5% w/v Pour-On for control of the horn fly, Haematobia irritans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound systemic activity against cattle grubs, Hypoderma lineatum and H. bovis (Diptera: Oestridae), and cattle lice, bovicola bovis (Mallophaga: Trichodectidae), Linognathus vituli and Solenopotes capillatus (Anoplura: Linognathidae), and Haematopinus eurysternus (Anoplura: Haematopinidae), in Wyoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of persistent anthelmintic efficacy of topical formulations of this compound, ivermectin, eprinomectin and moxidectin against naturally acquired nematode infections of beef calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 13. Efficacy of this compound against warble fly larvae (Hypoderma bovis) [pubmed.ncbi.nlm.nih.gov]

- 14. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]

- 15. Therapeutic and protective efficacy of this compound injectable against gastrointestinal nematodes in cattle in New Zealand: a comparison with moxidectin and ivermectin pour-on formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. redalyc.org [redalyc.org]

- 17. Comparative persistent efficacy of this compound, ivermectin and fenbendazole against natural nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 19. dovepress.com [dovepress.com]

- 20. Molecular mechanisms for anthelmintic resistance in strongyle nematode parasites of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

doramectin's primary molecular targets in parasites

An In-Depth Technical Guide on the Core Molecular Targets of Doramectin in Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a macrocyclic lactone of the avermectin family, is a potent, broad-spectrum endectocide used extensively in veterinary medicine. Its efficacy stems from its targeted action on specific molecular components within the nervous systems of nematode and arthropod parasites. This technical guide provides a detailed examination of the primary molecular targets of this compound, the mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate these findings. The primary target is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel exclusive to invertebrates, making it an excellent selective target for antiparasitic therapy. A secondary target, the γ-aminobutyric acid (GABA) receptor, is also discussed.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular targets for this compound and other avermectins are glutamate-gated chloride channels (GluCls).[1][2] These channels are pentameric ligand-gated ion channels found in the nerve and muscle cells of protostome invertebrates, including parasitic nematodes and arthropods.[2][3] Crucially, GluCls are absent in vertebrates, which instead use glycine receptors for fast inhibitory neurotransmission in the spinal cord and brainstem; this physiological difference is the basis for the high therapeutic index of this compound in host species.[2]

In parasites, GluCls play a critical role in mediating inhibitory neurotransmission, which regulates functions such as locomotion and pharyngeal pumping (feeding).[2][4]

Mechanism of Action

This compound acts as a positive allosteric modulator and a direct agonist of GluCls.[1][5] It binds with high affinity to a site located in the transmembrane domain at the interface between subunits, which is distinct from the binding site of the endogenous ligand, glutamate.[1][2][6]

The binding of this compound locks the channel into an open or near-irreversibly open conformation.[1] This action is functionally different from the transient channel opening induced by glutamate.[1] The prolonged activation of the channel leads to a massive influx of chloride ions (Cl⁻) into the neuron or muscle cell, following the electrochemical gradient.[1][5] This influx of negative ions causes hyperpolarization of the cell membrane, making it less excitable and resistant to firing action potentials. The ultimate effect is the interruption of nerve signal transmission, leading to flaccid paralysis of the parasite's somatic and pharyngeal muscles, resulting in starvation and death.[1][4]

Caption: Signaling pathway of this compound at the parasite neuromuscular junction.

Secondary Molecular Target: GABA-Gated Chloride Channels

This compound can also interact with GABA-gated chloride channels (GABA receptors), which are another class of inhibitory Cys-loop receptors present in both invertebrates and vertebrates.[5][7] However, its action on these receptors is considered secondary and can be complex, varying between parasite species. For example, the related compound ivermectin potentiates GABA receptors in the parasitic nematode Haemonchus contortus but acts as an inhibitor on the GABA receptors of Ascaris suum and Caenorhabditis elegans.[7]

The selective toxicity of this compound is maintained because in mammals, GABA receptors are primarily confined to the central nervous system (CNS), protected by the blood-brain barrier. Macrocyclic lactones like this compound do not efficiently cross this barrier, minimizing interaction with host GABA receptors.[5]

Quantitative Data on Avermectin-Target Interaction

Direct quantitative binding or activation data for this compound on purified or recombinant parasite channels is scarce in publicly available literature. However, extensive studies have been performed on ivermectin, a very close structural and functional analog. This data serves as a reliable proxy for understanding the high-affinity interaction of this compound with its targets.

| Compound | Target Receptor | Parasite Species | Preparation | Assay Type | Value | Reference(s) |

| Ivermectin | GluClα3B Subunit | Haemonchus contortus | Xenopus Oocytes | Electrophysiology | EC₅₀ ≈ 0.1 ± 1.0 nM | [8][9][10] |

| Ivermectin | GluClα3B Subunit | Haemonchus contortus | Xenopus Oocytes | Radioligand Binding | Kd = 0.35 ± 0.1 nM | [8][9][10] |

| Ivermectin | HcGluCla Subunit | Haemonchus contortus | COS-7 Cells | Radioligand Binding | Kd = 0.11 ± 0.021 nM | [6] |

Table 1: Quantitative analysis of ivermectin interaction with glutamate-gated chloride channels from the parasitic nematode Haemonchus contortus. EC₅₀ (Half maximal effective concentration) represents the concentration required to elicit 50% of the maximal channel activation. Kd (Dissociation constant) represents the concentration at which 50% of the receptors are occupied at equilibrium.

Experimental Protocols

The characterization of this compound's molecular targets relies on key methodologies in molecular biology, electrophysiology, and pharmacology.

Heterologous Expression and Electrophysiological Recording (TEVC)

This technique is the gold standard for functionally characterizing ion channels. It involves expressing the parasite's channel protein in a robust and easily manipulated cell system, typically Xenopus laevis oocytes, and then measuring the ion flow through the channel in response to the drug.

Detailed Methodology:

-

Gene Cloning & cRNA Synthesis: The gene encoding a putative GluCl subunit (e.g., avr-14) is cloned from the parasite's cDNA. The DNA is then used as a template for in vitro transcription to synthesize complementary RNA (cRNA).

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated. A nanoliter volume of the purified cRNA solution (typically ~50 nL) is injected into the oocyte cytoplasm using a microinjector.[11]

-

Protein Expression: The oocytes are incubated for 2-4 days in a buffered solution (e.g., ND96) to allow the oocyte's machinery to translate the cRNA into functional GluCl proteins, which are then inserted into the oocyte's plasma membrane.[11]

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

The oocyte is placed in a recording chamber continuously perfused with a recording buffer.

-

The oocyte membrane is impaled with two sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), while the other injects current into the cell (current electrode).[12][13]

-

A voltage-clamp amplifier holds the oocyte's membrane potential at a constant level (e.g., -60 mV).

-

This compound or other test compounds are applied to the oocyte via the perfusion system. When this compound activates the expressed GluCls, the influx of Cl⁻ ions is measured by the amplifier as an inward current required to maintain the clamped voltage.

-

By applying a range of this compound concentrations, a dose-response curve can be generated to determine the EC₅₀.[8]

-

Caption: Experimental workflow for the functional characterization of GluCls.

Radioligand Binding Assay

This biochemical assay is used to quantify the affinity (Kd) of a drug for its receptor. It measures the direct binding of a radioactive version of a ligand to the receptor protein.

Detailed Methodology:

-

Membrane Preparation: A cell line (e.g., COS-7 or HEK293) is transfected with the gene for the GluCl subunit, or membranes are prepared from parasite tissues known to express the channel. The cells are grown and then harvested, and the cell membranes containing the receptor are isolated by centrifugation.[6][14]

-

Competitive Binding Reaction:

-

A fixed, low concentration of a radiolabeled ligand (e.g., [³H]-ivermectin) is incubated with the membrane preparation.

-

In parallel, separate reactions are set up with the radioligand plus increasing concentrations of the unlabeled "competitor" drug (this compound).

-

-

Incubation: The reactions are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

-

Separation of Bound and Free Ligand: The incubation is stopped by rapid filtration. The mixture is passed through a glass fiber filter, which traps the large cell membranes (with bound radioligand) but allows the small, unbound radioligand molecules to pass through.[15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radioligand bound decreases as the concentration of the unlabeled this compound increases and competes for the binding site. This data is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) or dissociation constant (Kd) can be derived.[15]

Logical Framework of this compound's Anthelmintic Action

The efficacy of this compound can be understood through a clear, cause-and-effect pathway that links the drug to the death of the parasite.

Caption: Logical relationship from drug administration to parasite elimination.

Conclusion

This compound's primary molecular target in parasites is the invertebrate-specific glutamate-gated chloride channel. Its high-affinity binding leads to irreversible channel activation, causing hyperpolarization-induced flaccid paralysis and the ultimate death of the parasite. This highly specific mechanism of action, targeting a channel absent in the host, is the foundation of its excellent safety and efficacy profile. A comprehensive understanding of this target, supported by quantitative data and robust experimental methodologies, is critical for the ongoing development of novel anthelmintics and for managing the growing challenge of drug resistance.

References

- 1. AOP-Wiki [aopwiki.org]

- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus [mdpi.com]

- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 5. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 6. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

Investigating the Antibacterial Potential of Avermectins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The avermectins, a class of 16-membered macrocyclic lactone derivatives produced by Streptomyces avermitilis, are well-established as potent anthelmintic and insecticidal agents in veterinary and human medicine.[1][2] While historically not recognized for significant antibacterial or antifungal activities, recent research has begun to challenge this paradigm, suggesting that some members of this class may possess antibacterial properties, particularly against Gram-positive bacteria.[1][3][4] This technical guide provides an in-depth exploration of the emerging evidence for the antibacterial potential of avermectins, with a focus on doramectin and its close analogs. We will examine the available data on their spectrum of activity, delve into the putative mechanisms of action targeting the bacterial cell envelope, and provide detailed experimental protocols for further investigation.

Antibacterial Spectrum of Avermectins

Recent studies have screened various avermectins for antibacterial activity against a panel of clinically relevant bacteria. While this compound itself has shown limited to no activity in some studies, other avermectins have demonstrated notable inhibitory effects, primarily against Gram-positive organisms.

A comprehensive screening of six avermectins (ivermectin, eprinomectin, this compound, abamectin, selamectin, and emamectin benzoate) and the related milbemycin, moxidectin, revealed that emamectin benzoate and selamectin were active against several species of Gram-positive bacteria.[3][4] In one study, this compound, along with ivermectin, moxidectin, and selamectin, showed no inhibitory effect on a panel of Gram-positive and Gram-negative bacteria at concentrations as high as 256 µg/mL.[5] However, ivermectin has been shown in other research to exhibit anti-staphylococcal activity.[6]

Data Presentation

The following tables summarize the available quantitative data on the antibacterial activity of selected avermectins. It is important to note the variability in reported activity and the limited data available for this compound specifically.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ivermectin against Staphylococcus aureus

| Bacterial Strain | Methicillin Susceptibility | Ivermectin MIC (µg/mL) | Reference |

| S. aureus O9 | Sensitive (MSSA) | 6.25 | [6] |

| S. aureus P22 | Resistant (MRSA) | 12.5 | [6] |

Table 2: Antibacterial Activity of Avermectins against Various Bacterial Species

| Avermectin | Bacterial Species | Activity | Concentration (µg/mL) | Reference |

| This compound | Gram-positive & Gram-negative panel | No inhibitory effect | Up to 256 | [5] |

| Emamectin Benzoate | Bacillus subtilis | Bactericidal | Not specified | [3][4] |

| Selamectin | Staphylococcus aureus | Active | Not specified | [3][4] |

| Selamectin | Staphylococcus epidermidis | Active | Not specified | [3][4] |

| Emamectin Benzoate | Hyper-permeabilized Escherichia coli | Active | Not specified | [3][4] |

Mechanism of Action: Targeting the Bacterial Cell Envelope

The emerging evidence for the antibacterial activity of certain avermectins points towards the bacterial cell envelope as a primary target. This is a departure from their well-characterized mechanism of action in invertebrates, which involves the potentiation of glutamate-gated chloride channels.[2]

Studies on emamectin benzoate have demonstrated that it is bactericidal against Bacillus subtilis, causing rapid cell lysis and extensive damage to the cell envelope.[3][4] Further investigation revealed that this compound inhibits peptidoglycan synthesis.[3][4] The antibacterial activity of emamectin benzoate was antagonized by phosphatidylglycerol, suggesting a likely interaction with membrane phospholipids.[3]

Signaling Pathways

Transcriptome analysis of B. subtilis treated with emamectin benzoate showed the activation of two key cell envelope stress-responsive systems: the LiaFSR three-component system and the SigM extracytoplasmic function (ECF) sigma factor.[3][4] These pathways are crucial for maintaining cell envelope integrity in Gram-positive bacteria.

The LiaFSR system is a signal transduction pathway that responds to cell envelope stress, particularly perturbations of the cell membrane.[7][8] Under normal conditions, the membrane-bound protein LiaF inhibits the histidine kinase LiaS. Upon sensing cell envelope damage, this inhibition is relieved, allowing LiaS to autophosphorylate and subsequently phosphorylate the response regulator LiaR. Phosphorylated LiaR then modulates the expression of genes involved in mitigating cell envelope stress.[7][8]

Caption: The LiaFSR cell envelope stress response pathway.

The SigM regulon is another critical component of the cell envelope stress response in B. subtilis.[9][10] SigM is an ECF sigma factor that is held in an inactive state by its anti-sigma factor at the cell membrane.[9] Various cell wall-targeting antibiotics can trigger the release of SigM, allowing it to associate with RNA polymerase and direct the transcription of genes involved in cell wall synthesis and maintenance.[9][10]

Caption: The SigM-mediated cell wall stress response.

Experimental Protocols

To further investigate the potential antibacterial properties of this compound and other avermectins, standardized antimicrobial susceptibility testing methods are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay. Specific parameters such as growth medium, incubation time, and temperature should be optimized for the bacterial species being tested.

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound (or other avermectin)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

-

96-well sterile microtiter plates

-

Bacterial strain(s) of interest

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.

-

-

Preparation of Inoculum:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Setup:

-

Dispense the prepared dilutions of this compound into the wells of a 96-well plate.

-

Inoculate each well with the diluted bacterial suspension.

-

Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only) to ensure the viability of the bacteria and the sterility of the medium, respectively.

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature (e.g., 35-37°C) and for the appropriate duration (e.g., 16-20 hours) for the specific bacterial strain.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Conclusion and Future Directions

The investigation into the antibacterial properties of this compound and the broader class of avermectins is in its nascent stages. While direct evidence for this compound's antibacterial activity is currently limited, the significant findings for related compounds like emamectin benzoate and ivermectin warrant further exploration. The proposed mechanism of action, involving the disruption of the bacterial cell envelope and the activation of stress response pathways, presents a novel avenue for antimicrobial drug discovery.

Future research should focus on:

-

Comprehensive Screening: Systematic screening of a wider range of avermectin derivatives against a diverse panel of clinical bacterial isolates, including multidrug-resistant strains.

-

Mechanism of Action Studies: Detailed molecular studies to elucidate the specific interactions between active avermectins and bacterial membrane components.

-

In Vivo Efficacy: Evaluation of the in vivo efficacy of promising avermectin candidates in animal models of bacterial infection.

-

Synergy Studies: Investigating the potential for synergistic effects when avermectins are combined with existing antibiotics that also target the cell envelope.

By pursuing these research avenues, the scientific community can fully assess the potential of this established class of antiparasitic agents to be repurposed as a novel source of antibacterial therapeutics.

References

- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avermectin - Wikipedia [en.wikipedia.org]

- 3. The avermectin, emamectin benzoate, kills gram-positive bacteria and targets the cell envelope of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Ivermectin (IVM) Possible Side Activities and Implications in Antimicrobial Resistance and Animal Welfare: The Authors’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of ivermectin against Staphylococcus aureus clinical isolates | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. Bacillus subtilis uses the SigM signaling pathway to prioritize the use of its lipid carrier for cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacillus subtilis uses the SigM signaling pathway to prioritize the use of its lipid carrier for cell wall synthesis | PLOS Biology [journals.plos.org]

In Vitro Genotoxic and Cytotoxic Effects of Doramectin on Bovine Cells: A Technical Guide

Executive Summary

Doramectin, a widely used broad-spectrum endectocide in veterinary medicine, has been investigated for its potential cytotoxic and genotoxic effects on bovine cells. This technical guide provides a comprehensive overview of the current in vitro research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying experimental workflows and potential mechanisms of action. The findings indicate that this compound can induce dose-dependent cytotoxicity and genotoxicity in bovine peripheral lymphocytes and cumulus cells, highlighting the importance of further research into its molecular mechanisms and potential implications for animal health.

Introduction